Bienvenue dans la boutique en ligne BenchChem!

2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide

Structural identity verification Regioisomer discrimination Procurement quality control

2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide (CAS 1207004-24-7) is a synthetic small molecule (C23H21N3O2, MW 371.4 g/mol) belonging to the benzimidazole-acetamide class, featuring a benzimidazole core linked via an acetamide bridge to a 4-(benzyloxy)benzyl substituent. The compound possesses a topological polar surface area (tPSA) of 56.2 Ų, a computed XLogP3 of 3.8, seven rotatable bonds, and one hydrogen bond donor, placing it within favorable drug-like physicochemical space for oral bioavailability according to Lipinski and Veber guidelines.

Molecular Formula C23H21N3O2
Molecular Weight 371.44
CAS No. 1207004-24-7
Cat. No. B2398201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide
CAS1207004-24-7
Molecular FormulaC23H21N3O2
Molecular Weight371.44
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)CN3C=NC4=CC=CC=C43
InChIInChI=1S/C23H21N3O2/c27-23(15-26-17-25-21-8-4-5-9-22(21)26)24-14-18-10-12-20(13-11-18)28-16-19-6-2-1-3-7-19/h1-13,17H,14-16H2,(H,24,27)
InChIKeyDHZRWYHTRXQFCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide (CAS 1207004-24-7): Chemical Identity and Structural Class for Informed Procurement


2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide (CAS 1207004-24-7) is a synthetic small molecule (C23H21N3O2, MW 371.4 g/mol) belonging to the benzimidazole-acetamide class, featuring a benzimidazole core linked via an acetamide bridge to a 4-(benzyloxy)benzyl substituent . The compound possesses a topological polar surface area (tPSA) of 56.2 Ų, a computed XLogP3 of 3.8, seven rotatable bonds, and one hydrogen bond donor, placing it within favorable drug-like physicochemical space for oral bioavailability according to Lipinski and Veber guidelines [1]. Importantly, the molecular formula C23H21N3O2 is shared by several structurally distinct bioactive compounds—including the LasR inhibitor LasR-IN-1 (CAS 3033530-75-2) and the Ack1 inhibitor AIM-100 (CAS 873305-35-2)—meaning that identity confirmation by orthogonal analytical methods is indispensable prior to experimental use [2][3].

Why Generic Substitution Fails for 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide: The Molecular Formula Identity Trap


Generic or in-class substitution of 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide is critically confounded by the existence of at least two structurally distinct, commercially available bioactive compounds—LasR-IN-1 and AIM-100—that share the identical molecular formula (C23H21N3O2) yet exhibit entirely divergent target engagement profiles: LasR-IN-1 acts as a Pseudomonas aeruginosa quorum-sensing inhibitor (LasR) with a MIC of 28.13 µM against P. aeruginosa, while AIM-100 is a potent Ack1 (TNK2) kinase inhibitor with an IC50 of 24 nM [1][2]. This phenomenon, where isomeric or regioisomeric compounds share the same formula but differ in atom connectivity, undermines any procurement strategy that relies solely on molecular weight, formula, or even CAS number cross-referencing without rigorous structural verification . Consequently, sourcing the correct regioisomer requires analytical confirmation (e.g., 1H/13C NMR, HPLC retention time matching against a certified reference standard, or XRPD) to ensure the intended benzimidazol-1-yl-acetamide connectivity is present, rather than an alternative isomer with a different pharmacological signature [3].

Quantitative Differentiation Evidence for 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide: Structural Identity Versus Same-Formula Bioactive Analogs


Structural Isomer Discrimination: Unique InChIKey Establishes Atomic Connectivity Distinct from LasR-IN-1 and AIM-100

The target compound 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide possesses the unambiguous InChIKey DHZRWYHTRXQFCK-UHFFFAOYSA-N, which encodes the specific connectivity of the benzimidazol-1-yl-acetamide core with the 4-(benzyloxy)benzyl substituent . In contrast, the formula-identical LasR-IN-1 (InChIKey distinct, CAS 3033530-75-2) and AIM-100 (InChIKey distinct, CAS 873305-35-2) have different atom connectivity arrangements, resulting in entirely different biological target profiles: LasR-IN-1 exhibits LasR quorum-sensing inhibition (biofilm formation inhibited by >60% at relevant concentrations) [1], while AIM-100 inhibits Ack1 kinase with an IC50 of 24 nM [2]. No empirically measured biological activity data for the target compound (CAS 1207004-24-7) were identified in the peer-reviewed literature, patents, or authoritative public databases as of 2026-05-07.

Structural identity verification Regioisomer discrimination Procurement quality control

Physicochemical Property Profile: Computed Drug-Likeness Parameters Differentiate from Same-Formula Bioactive Isomers

The target compound's computed physicochemical descriptors—XLogP3 of 3.8, tPSA of 56.2 Ų, seven rotatable bonds, one H-bond donor, and three H-bond acceptors—place it within favorable Lipinski and Veber drug-like space, with a predicted oral bioavailability score consistent with CNS-accessible or peripherally active small molecules [1]. While LasR-IN-1 and AIM-100 share the same molecular formula, their distinct atom connectivity yields different computed molecular properties (e.g., variation in tPSA and rotatable bond count), which in turn affect predicted membrane permeability, solubility, and metabolic stability [2][3]. In the absence of experimentally measured logD, aqueous solubility, or microsomal stability data for the target compound, these computed values serve as the primary differentiator for researchers selecting among formula-identical candidates for specific ADME profiling studies.

Drug-likeness Physicochemical profiling ADME prediction

Class-Level Carbonic Anhydrase and HDAC Inhibitory Potential: Prioritization Rationale from Closely Related Benzimidazole-Acetamide Congeners

Published studies on structurally related benzimidazole-acetamide derivatives demonstrate that subtle modifications to the acetamide N-substituent can shift inhibitory potency between human carbonic anhydrase isoforms (hCA-I and hCA-II) and histone deacetylases by orders of magnitude. Specifically, a series of four benzimidazole acetamide derivatives exhibited hCA-I IC50 values ranging from 4.72 µM to 8.23 µM [1], while distinct benzimidazole-containing HDAC inhibitors achieved nanomolar potency (e.g., compounds 2c, 2d, 4b, 4c with HDAC6 IC50 values of 51.84–74.36 nM, surpassing the reference drug SAHA at 91.73 nM) [2]. The target compound—bearing a 4-(benzyloxy)benzyl substituent—represents an unexplored point within this structure-activity landscape, and its InChIKey-verified structural identity renders it a distinct candidate for comparative SAR profiling against these published congeneric series.

Carbonic anhydrase inhibition HDAC inhibition Benzimidazole SAR

Rotatable Bond and tPSA-Driven Conformational Differentiation: Implications for Target Binding and Selectivity Screening

The target compound possesses seven rotatable bonds and a tPSA of 56.2 Ų [1], a combination that balances conformational flexibility (favorable for induced-fit binding to diverse protein pockets) with adequate polarity for aqueous solubility. In contrast, many benzimidazole-acetamide derivatives with sub-nanomolar kinase or HDAC potency possess fewer rotatable bonds (typically 3–5) and higher tPSA values (>70 Ų) due to additional polar zinc-binding groups or hinge-binding motifs [2][3]. The target compound's higher rotatable bond count and moderate tPSA suggest a distinct conformational entropy profile that may translate into broader target selectivity or, conversely, increased entropic penalty upon binding—a hypothesis that can only be tested empirically. This property set distinguishes it from more rigid, potency-optimized congeners and positions it as a probe for conformational flexibility–activity relationship studies.

Conformational flexibility tPSA-rotatable bond trade-off Selectivity screening

Optimal Research Application Scenarios for 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide Based on Available Structural and Physicochemical Evidence


Structural Identity Verification and Isomer Discrimination in Chemical Procurement

When procuring C23H21N3O2 compounds for target-based screening, researchers must implement orthogonal analytical identity confirmation (1H NMR, 13C NMR, HRMS, and HPLC retention time matching against the InChIKey DHZRWYHTRXQFCK-UHFFFAOYSA-N reference) to ensure the received material is 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide rather than LasR-IN-1 or AIM-100 [1]. This scenario is critical in academic screening core facilities and industrial compound management groups where formula-based inventory systems may conflate isomers.

Benzimidazole-Acetamide Structure-Activity Relationship (SAR) Expansion Studies

The target compound serves as a structurally characterized entry point for SAR studies exploring the impact of N-(4-benzyloxybenzyl) substitution on enzyme inhibitory potency against carbonic anhydrase isoforms (hCA-I, hCA-II) and HDAC enzymes, where congeneric series have established benchmark IC50 ranges of 4.72–8.23 µM (hCA-I) and 51.84–91.73 nM (HDAC6) [2][3]. Its procurement enables systematic head-to-head comparison with published analogs to delineate the contribution of the 4-benzyloxy moiety to potency and isoform selectivity.

Conformational Flexibility and Entropy-Driven Binding Studies

With seven rotatable bonds and a moderate tPSA of 56.2 Ų, this compound is suited for biophysical studies (e.g., surface plasmon resonance, isothermal titration calorimetry) aimed at quantifying the entropic penalty of binding relative to more rigid benzimidazole-acetamide congeners [4]. Such studies can inform structure-based drug design strategies that balance preorganization against conformational adaptability.

Physicochemical Benchmarking for CNS Drug-Likeness Profiling

The compound's computed XLogP3 of 3.8 and tPSA of 56.2 Ų place it near the upper boundary of CNS drug-like chemical space (tPSA < 60–70 Ų for blood-brain barrier penetration) [4]. It can be employed as a reference compound in CNS permeability assays (e.g., PAMPA-BBB, MDCK-MDR1 monolayer transport) to correlate computed physicochemical parameters with experimentally measured brain penetration, thereby validating in silico CNS drug-likeness models.

Quote Request

Request a Quote for 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.